Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate
Overview
Description
Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate is an organic compound with the molecular formula C6H6N2O3 and a molecular weight of 154.12 g/mol . It is a white to pale yellow crystalline solid that is soluble in organic solvents like ethanol and dimethyl sulfoxide but has poor solubility in water . This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Biochemical Pathways
A series of diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogues have been shown to exhibit anti-inflammatory activity, suggesting that this compound may influence inflammatory pathways .
Result of Action
Related compounds have been shown to decrease the release of tnf-α and il-6 in mouse and human cells, suggesting potential anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby influencing the enzyme’s activity. Additionally, this compound can form complexes with metal ions, which can further modulate its biochemical properties .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. This compound can modulate the expression of genes related to antioxidant defense mechanisms, thereby impacting cellular metabolism. Furthermore, this compound can affect cell proliferation and apoptosis, making it a compound of interest in cancer research .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of the enzyme’s function. For example, it has been found to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors, thereby altering the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade when exposed to light or high temperatures. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to enhance antioxidant defense mechanisms, while at high doses, it can induce oxidative stress and cause cellular damage. Threshold effects have been observed, where a specific dosage range results in optimal cellular function, beyond which toxic or adverse effects occur .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing metabolic flux and metabolite levels. The compound can also affect the levels of cofactors such as NADH and FADH2, which are essential for cellular respiration and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. For instance, it has been found to accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles. In particular, its localization to the mitochondria allows it to modulate mitochondrial respiration and oxidative phosphorylation, thereby impacting cellular energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves the reaction of 3-cyano-2,5-dimethyl-3,4-dihydrofuranone with methyl formate, followed by treatment with ammonia-saturated ethanol solution . The reaction conditions include maintaining a dry and sealed environment at room temperature to ensure the stability of the compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through crystallization and filtration techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and hydrochloric acid are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of biodegradable plastics, surfactants, perfumes, and fragrances.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylate
- 6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives
- Diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate
Uniqueness
Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate is unique due to its specific structural features and reactivity. It serves as a versatile intermediate in organic synthesis and has shown promising biological activities, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
methyl 6-oxo-1H-pyridazine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-6(10)4-2-3-5(9)8-7-4/h2-3H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REYKVZJYIFOXTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429337 | |
Record name | METHYL 6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40429337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63001-30-9 | |
Record name | METHYL 6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40429337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate in the synthesis of cinnolines?
A: this compound derivatives act as key starting materials in the described synthesis. Specifically, ethyl 1-aryl-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylates are reacted with nitrostyrene derivatives under visible light irradiation and in the presence of a base catalyst []. This leads to a cascade reaction involving C–H activation of the pyridazine methyl group and the nitrostyrene's –N═O function, ultimately forming the desired polyfunctionally substituted cinnolines.
Q2: What are the advantages of this synthetic method compared to previously reported methods for cinnoline synthesis?
A2: This novel synthetic method presents several advantages over traditional methods:
- Metal-Free Catalysis: The reaction utilizes visible light as the energy source and a base catalyst, eliminating the need for expensive and potentially toxic transition metal catalysts [].
- Increased Energy Efficiency: Utilizing visible light as the energy source offers a more sustainable and energy-efficient approach compared to traditional heating methods [].
- Mild Reaction Conditions: The reaction proceeds under mild conditions (room temperature, open air) compared to some previously reported methods requiring harsh acidic or basic conditions [].
- High Yields and Selectivity: The reported method provides excellent yields (90-95%) of the desired cinnoline products with high selectivity [].
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